molecular formula C14H27Br B12589043 14-Bromotetradec-6-ene CAS No. 612489-69-7

14-Bromotetradec-6-ene

Cat. No.: B12589043
CAS No.: 612489-69-7
M. Wt: 275.27 g/mol
InChI Key: OFUXOYYGFXVCAE-UHFFFAOYSA-N
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Description

14-Bromotetradec-6-ene is an organic compound with the molecular formula C14H27Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the 14th carbon of a tetradecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

14-Bromotetradec-6-ene can be synthesized through several methods. One common approach involves the bromination of tetradec-6-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

14-Bromotetradec-6-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane (DCM).

Major Products

Mechanism of Action

The mechanism of action of 14-Bromotetradec-6-ene largely depends on its reactivity as a brominated alkene. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Bromotetradec-6-ene is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows for a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

14-bromotetradec-6-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7H,2-5,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXOYYGFXVCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70819267
Record name 14-Bromotetradec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70819267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612489-69-7
Record name 14-Bromotetradec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70819267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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